An In-depth Technical Guide to TMP-153: A Potent ACAT Inhibitor
An In-depth Technical Guide to TMP-153: A Potent ACAT Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of TMP-153, a potent and orally active inhibitor of Acyl-CoA:cholesterol acyltransferase (ACAT). TMP-153 has demonstrated significant hypocholesterolemic effects in preclinical studies, positioning it as a molecule of interest in the research of atherosclerosis and hypercholesterolemia.
Introduction
TMP-153, with the chemical name N-[4-(2-chlorophenyl)-6,7-dimethyl-3-quinolyl]-N'-(2,4-difluorophenyl) urea, is a small molecule inhibitor of ACAT.[1][2] ACAT is a crucial enzyme responsible for the esterification of cholesterol, a key process in the absorption of dietary cholesterol and the regulation of intracellular cholesterol homeostasis. By inhibiting ACAT, TMP-153 effectively reduces plasma cholesterol levels.[1][3]
Mechanism of Action
TMP-153 exerts its pharmacological effects primarily through the inhibition of ACAT in both the intestine and the liver.[3][4] The inhibition of intestinal ACAT leads to a marked reduction in the absorption of dietary cholesterol.[1] In the liver, the inhibition of ACAT decreases the esterification of cholesterol, which in turn leads to a reduction in the secretion of cholesterol into the bloodstream.[5] Studies have shown that the mode of inhibition for rat intestinal ACAT is non-competitive.[1]
The downstream effects of ACAT inhibition by TMP-153 include a significant reduction in plasma total cholesterol and low-density lipoprotein (LDL)-cholesterol levels.[5] Notably, it does not appear to affect high-density lipoprotein (HDL)-cholesterol levels.[5] The reduction in hepatic unesterified and esterified cholesterol content is also associated with an increase in LDL receptors, leading to enhanced clearance of LDL from the circulation.[5]
Mechanism of action of TMP-153.
Quantitative Data
The following tables summarize the key quantitative data for TMP-153 from preclinical studies.
Table 1: In Vitro Inhibitory Activity of TMP-153
| Target | Species/Cell Line | IC50 Value | Reference |
| Hepatic and Intestinal ACAT | Various Animals | ~5-10 nM | [1][3][4] |
| Intestinal ACAT | Golden Hamster | 2.3 nM | [1] |
| Cholesterol Esterification | LS180 (Human Colonic Adenocarcinoma) | 150 nM | [1] |
| Cholesterol Esterification | HepG2 (Human Hepatoma) | 330 nM | [1] |
Table 2: In Vivo Efficacy of TMP-153
| Species | Diet | Endpoint | ED50 Value | Reference |
| Rat | Cholesterol Diet | Plasma Cholesterol Reduction | 0.25 mg/kg/day | [1] |
| Golden Hamster | Stock Diet | Plasma Cholesterol Reduction | 0.81 mg/kg/day | [1] |
| Golden Hamster | Cholesterol Diet | Plasma Cholesterol Reduction | 8.01 mg/kg/day | [1] |
Table 3: Effects of TMP-153 on Plasma Lipoproteins in Golden Hamsters
| Treatment | Dose | Total Cholesterol | LDL-Cholesterol | HDL-Cholesterol | Reference |
| TMP-153 | 0.5-1.5 mg/kg | Dose-dependent reduction | Dose-dependent reduction | No effect | [5] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
In Vitro ACAT Inhibition Assay
The inhibitory activity of TMP-153 on ACAT was assessed using microsomes from the liver and small intestine of various animal species. The standard assay mixture contained:
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Phosphate buffer
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Bovine serum albumin
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Dithiothreitol
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[1-14C]Oleoyl-CoA
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Cholesterol (substrate)
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ACAT enzyme source (microsomes)
The reaction was initiated by the addition of the enzyme source and incubated. The formed [14C]cholesteryl oleate was extracted and quantified by thin-layer chromatography and liquid scintillation counting. The IC50 values were determined from the dose-response curves.
Cholesterol Esterification in Cultured Cells
Human colonic adenocarcinoma cells (LS180) and human hepatoma cells (HepG2) were used to evaluate the effect of TMP-153 on intracellular cholesterol esterification.[1]
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Cells were cultured in appropriate media.
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Cells were pre-incubated with various concentrations of TMP-153.
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[14C]Oleate complexed with albumin was added to the medium.
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After incubation, the cellular lipids were extracted.
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The amount of [14C]cholesteryl oleate was determined by thin-layer chromatography and liquid scintillation counting to assess the rate of cholesterol esterification.
Workflow for in-vitro cholesterol esterification assay.
In Vivo Cholesterol Absorption Studies
The effect of TMP-153 on cholesterol absorption was studied in rats.[1]
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Rats were fasted overnight.
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A lipid emulsion containing [14C]cholesterol was administered orally.
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TMP-153 was administered orally at a dose of 1 mg/kg.[1]
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Lymph was collected from the thoracic duct for a specified period.
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The amount of [14C]cholesterol in the collected lymph was measured to determine the extent of cholesterol absorption.
Hypocholesterolemic Effect in Animal Models
The plasma cholesterol-lowering effect of TMP-153 was evaluated in rats and golden hamsters.[1]
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Animals were fed either a stock diet or a cholesterol-enriched diet.
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TMP-153 was administered as a dietary admixture at various concentrations.
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Blood samples were collected at baseline and after a specified treatment period.
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Plasma total cholesterol, LDL-cholesterol, and HDL-cholesterol levels were determined using enzymatic kits.
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The ED50 values were calculated from the dose-response relationship.
Hepatic Cholesterol Secretion in Golden Hamsters
The impact of TMP-153 on hepatic cholesterol secretion was investigated in golden hamsters.[5]
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Hamsters were treated with TMP-153.
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Triton WR-1339 was injected intravenously to block the peripheral catabolism of lipoproteins.
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The rate of cholesterol influx into the plasma, primarily from the liver, was measured over time.
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Cholesterol absorption was also determined to calculate the net hepatic cholesterol secretion.
Conclusion
TMP-153 is a potent, orally active ACAT inhibitor with a clear mechanism of action and demonstrated efficacy in reducing plasma cholesterol levels in preclinical models. Its ability to inhibit both intestinal cholesterol absorption and hepatic cholesterol secretion makes it a valuable tool for research in the field of lipid metabolism and atherosclerosis. The detailed experimental protocols and quantitative data provided in this guide serve as a comprehensive resource for scientists and researchers investigating novel therapeutic strategies for hypercholesterolemia.
References
- 1. TMP-153, a novel ACAT inhibitor, inhibits cholesterol absorption and lowers plasma cholesterol in rats and hamsters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. molnova.com [molnova.com]
- 3. TMP-153 | TargetMol [targetmol.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. TMP-153, a novel ACAT inhibitor, lowers plasma cholesterol through its hepatic action in golden hamsters - PubMed [pubmed.ncbi.nlm.nih.gov]
